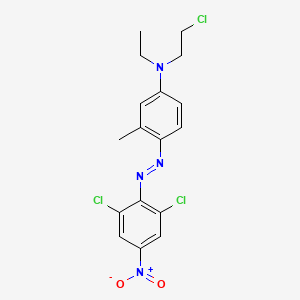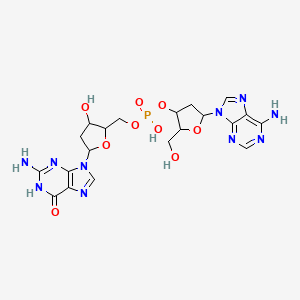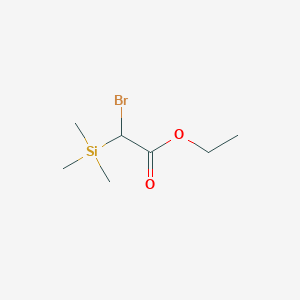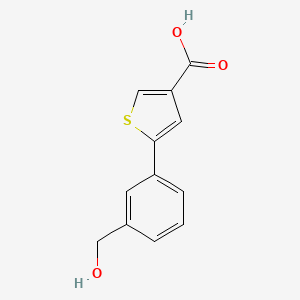
2-Bromo-3-nitropyridin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-nitropyridin-4-OL is a chemical compound belonging to the pyridine family It is characterized by the presence of bromine and nitro functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-3-nitropyridin-4-OL can be synthesized through several methods. One common approach involves the bromination of 3-nitropyridin-4-OL. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-nitropyridin-4-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., copper iodide).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Substituted pyridine derivatives with various functional groups.
Reduction: 2-Bromo-3-aminopyridin-4-OL.
Oxidation: 2-Bromo-3-nitropyridin-4-one.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-nitropyridin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents and drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Bromo-3-nitropyridin-4-OL exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, leading to various biological outcomes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-nitropyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Bromo-5-nitropyridin-4-OL: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
2-Chloro-3-nitropyridin-4-OL: Chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
2-Bromo-3-nitropyridin-4-OL is unique due to the combination of bromine, nitro, and hydroxyl groups on the pyridine ring. This unique substitution pattern imparts specific chemical reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C5H3BrN2O3 |
|---|---|
Molekulargewicht |
218.99 g/mol |
IUPAC-Name |
2-bromo-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9) |
InChI-Schlüssel |
PFVGRSGRDMHUOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C(C1=O)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)

![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)


![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)




